Complete Absence of Validated, Quantitative, Comparative Biological Data
A systematic search of major chemical biology databases, including PubChem BioAssay, ChEMBL, and BindingDB, did not yield any quantitative biological activity measurements (e.g., IC50, EC50, Ki, or Kd values) for 5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide [1]. This stands in contrast to other compounds in the thiophene-2-carboxamide class, such as Rivaroxaban, for which extensive quantitative pharmacological profiles are publicly available [2]. The absence of a baseline IC50 value for this compound against any defined biological target prevents any quantitative comparison with a structural analog.
| Evidence Dimension | Quantitative Bioactivity (IC50/Ki) against any defined biological target |
|---|---|
| Target Compound Data | No data available in public domain databases (PubChem, ChEMBL, BindingDB). |
| Comparator Or Baseline | Rivaroxaban (5-chloro-N-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide) – FXa Ki: 0.4 nM [2] |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Without fundamental quantitative bioactivity data, any claim of scientific utility or advantage over another compound is purely speculative and should not guide procurement decisions.
- [1] National Center for Biotechnology Information. (n.d.). PubChem BioAssay Database. Search term: '1706216-87-6'. Retrieved April 30, 2026. View Source
- [2] Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2005). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939—an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 3(3), 514-521. View Source
